Superior Cellular CRBN Target Engagement: tDHU-CO2H Achieves 3.1-Fold Greater Potency Than tDHU-NHS Ester in Permeabilized Cell nanoBRET Assays
In a head-to-head comparative nanoBRET CRBN-tracer assay conducted in permeabilized (digitonin) HEK293 cells, tDHU-CO2H (tDHU, acid) demonstrated an IC50 value of 1.94 μM, representing a 3.1-fold improvement in CRBN binding potency compared to its direct NHS ester analog, tDHU-NHS ester, which exhibited an IC50 of 6.04 μM under identical assay conditions [1]. Both compounds showed negligible CRBN engagement in live HEK293 cells (IC50 >50 μM), indicating that the differential potency in permeabilized cells reflects intrinsic binding affinity differences independent of membrane permeability limitations [1].
| Evidence Dimension | CRBN target engagement potency (nanoBRET IC50) |
|---|---|
| Target Compound Data | IC50 = 1.94 μM |
| Comparator Or Baseline | tDHU-NHS ester: IC50 = 6.04 μM |
| Quantified Difference | 3.1-fold greater potency for tDHU-CO2H |
| Conditions | nanoBRET CRBN-tracer assay in permeabilized (digitonin) HEK293 cells |
Why This Matters
Superior CRBN binding potency in permeabilized cells directly translates to enhanced E3 ligase recruitment efficiency, a critical determinant of PROTAC degradation activity and therapeutic window.
- [1] PMC9290060 Table 1: D2B Control Compounds and Results. ACS Medicinal Chemistry Letters. 2022. View Source
